molecular formula C8H9N5OS B14477908 2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide CAS No. 66234-78-4

2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide

Cat. No.: B14477908
CAS No.: 66234-78-4
M. Wt: 223.26 g/mol
InChI Key: BVCJVBGZPDDUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide typically involves the reaction of a triazole derivative with a pyrimidine derivative under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a triazole compound reacts with a pyrimidine compound in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted triazolo-pyrimidine derivatives.

Scientific Research Applications

2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other similar compounds. Its sulfanyl group provides additional sites for chemical modification, enhancing its potential as a versatile scaffold for drug development.

Properties

CAS No.

66234-78-4

Molecular Formula

C8H9N5OS

Molecular Weight

223.26 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)propanamide

InChI

InChI=1S/C8H9N5OS/c1-5(6(9)14)15-8-12-11-7-10-3-2-4-13(7)8/h2-5H,1H3,(H2,9,14)

InChI Key

BVCJVBGZPDDUBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)SC1=NN=C2N1C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.